2-((1-(2-Amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide is a synthetic compound designed and investigated for its potential as an androgen receptor targeting molecule. [] It acts as a bifunctional chelate ligand, capable of coordinating with metal ions like Rhenium (Re) and Technetium-99m (Tc-99m) to form metal complexes. [] This property makes it particularly interesting for developing diagnostic imaging agents, specifically for single-photon emission computed tomography (SPECT), targeting the androgen receptor. []
The synthesis of 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide involves a multi-step process. A key intermediate in this synthesis is the universal alkylating reagent, 2-bromo-N-[4-nitro-3-(trifluoromethyl)phenyl]-acetamide. [] This reagent is reacted with a suitable imidazole derivative, followed by further chemical transformations to yield the target compound. While the provided abstracts do not detail the complete synthesis of this specific molecule, they highlight the use of similar strategies for synthesizing related bifunctional chelate ligands. []
2-((1-(2-Amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide is designed to react with metal ions like Re and Tc-99m, forming metal complexes. [] This reaction likely involves the coordination of the metal ion with the lone pairs of electrons on the nitrogen atoms of the imidazole ring and the sulfur atom of the thioether linkage. [] The exact nature of the complex formed (e.g., tridentate or monodentate) would depend on the specific reaction conditions and the other ligands present. []
The primary application of 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide, as suggested by the research, is in developing SPECT imaging agents. [] By forming complexes with radioactive isotopes like Tc-99m, it can be used to label and visualize androgen receptors in vivo. [] This application holds potential for diagnosing and monitoring conditions where androgen receptor expression is altered, such as prostate cancer. []
CAS No.: 2134602-45-0
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: